2-Methyl-1H-benzimidazole-4-carboxylic acid dihydrate
Overview
Description
2-Methyl-1H-benzimidazole-4-carboxylic acid dihydrate is a chemical compound with the molecular formula C9H8N2O2·2H2O. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science .
Mechanism of Action
Target of Action
Benzimidazole derivatives are known to have a broad range of targets due to their structural similarity to purine, a key structural motif in drug design .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, including inhibiting the active surface atoms, leading to a decrease in the surface concentration of hydrogen ions .
Biochemical Pathways
Benzimidazole derivatives are known to affect a variety of biochemical pathways, often resulting in antiproliferative activity on tumor cell lines .
Result of Action
Benzimidazole derivatives are known to exert pronounced antiproliferative activity on various tumor cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1H-benzimidazole-4-carboxylic acid dihydrate typically involves the cyclization of o-phenylenediamine with carboxylic acid derivatives. One common method includes the reaction of o-phenylenediamine with methyl chloroformate in the presence of a base, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1H-benzimidazole-4-carboxylic acid dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted benzimidazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methyl-1H-benzimidazole-4-carboxylic acid dihydrate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing into its potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-hydroxy-2-methyl-1H-benzimidazole-6-carboxylic acid: Similar in structure but with different functional groups, leading to varied biological activities.
2-Methyl-1H-benzimidazole-5-carboxylic acid: Differing in the position of the carboxylic acid group, which affects its reactivity and applications.
Uniqueness
2-Methyl-1H-benzimidazole-4-carboxylic acid dihydrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-1H-benzimidazole-4-carboxylic acid;dihydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.2H2O/c1-5-10-7-4-2-3-6(9(12)13)8(7)11-5;;/h2-4H,1H3,(H,10,11)(H,12,13);2*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IURRFCXHERPOCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2N1)C(=O)O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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